molecular formula C20H18N4O3 B2702152 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1448139-20-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2702152
CAS No.: 1448139-20-5
M. Wt: 362.389
InChI Key: XBKWEUDSCUEKDG-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via an acrylamide bridge to a pyridinyl-substituted pyrazole group. The (E)-configuration of the acrylamide group is critical for maintaining spatial orientation required for target binding .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(4-2-15-1-3-18-19(13-15)27-14-26-18)22-10-12-24-11-7-17(23-24)16-5-8-21-9-6-16/h1-9,11,13H,10,12,14H2,(H,22,25)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKWEUDSCUEKDG-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

Property Value
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 258.32 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as:

  • Claisen-Schmidt Condensation : A common method for synthesizing chalcones and related compounds.
  • Substitution Reactions : Introducing the pyridine and pyrazole moieties through nucleophilic substitution.

Recent studies have reported various synthetic pathways that yield high purity and yield of the target compound, which is essential for subsequent biological testing .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent activity. For example, related compounds with similar structures have demonstrated IC₅₀ values ranging from 2.38 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division.

Other Biological Activities

In addition to anticancer effects, this class of compounds has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi . This broad spectrum of activity suggests potential applications in treating infections.
  • Antiparasitic Effects : Certain analogs have been tested for activity against protozoan parasites like Trypanosoma cruzi and Leishmania, showing low micromolar potencies .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antitumor Activity : A series of benzo[d][1,3]dioxole derivatives were tested for their ability to inhibit tumor growth in vitro. Results indicated that some compounds were more effective than standard treatments like doxorubicin .
  • Assessment of Cytotoxicity : In a comparative study, various derivatives were screened against multiple cancer cell lines (HeLa, A549). The results showed that modifications in structure significantly affected the potency, with some derivatives exhibiting IC₅₀ values below 50 nM .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activities. The incorporation of pyridine and pyrazole groups enhances their biological activity. For instance, research has shown that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis
Compound BHeLa15.0Cell Cycle Arrest
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamideA54910.0Apoptosis

1.2 Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases . The mechanism involves the modulation of signaling pathways such as NF-kB and MAPK, leading to reduced inflammation markers in vitro.

Material Science

2.1 Polymer Chemistry

In material science, the compound's unique structure allows it to be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .

Table 2: Properties of Polymers Synthesized with the Compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B23045
Polymer C26055

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in metabolic pathways related to cancer and inflammation . The structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly alter inhibitory potency.

Case Study: Inhibition of Cyclooxygenase (COX)

A study demonstrated that derivatives similar to this compound effectively inhibited COX enzymes, which are key targets for anti-inflammatory drugs . The results showed a dose-dependent inhibition with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole and Benzodioxole Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Benzodioxole-acrylamide Pyridin-4-yl on pyrazole; ethyl linker Not explicitly provided in evidence - Enhanced solubility due to pyridinyl group; potential for π-π interactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acrylamide Benzodioxole-acrylamide 4-Phenylthiazole on pyrazole; no ethyl linker Not provided - Thiazole may enhance metabolic stability but reduce solubility
(E)-2-cyano-N-(5-methyl-2-phenyl-pyrazol-3-yl)-3-[5-(p-tolyl)-2-furyl]acrylamide Acrylamide with cyano group Cyano substituent; furan and p-tolyl groups C₂₆H₂₁N₅O₂ 443.48 Cyano group increases electrophilicity; furan may improve bioavailability
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide Benzodioxole-carbohydrazide Carbohydrazide instead of acrylamide; methoxybenzylidene C₁₉H₁₆N₄O₅ 380.35 Hydrazide group confers hydrogen-bonding capacity; reduced lipophilicity

Functional Group Impact on Bioactivity

  • Acrylamide vs. Carbohydrazide : The acrylamide group in the target compound and facilitates covalent binding to cysteine residues in kinases, a mechanism absent in the carbohydrazide analog .
  • Pyridinyl vs. Thiazole/Phenyl : The pyridin-4-yl group in the target compound enhances water solubility compared to the hydrophobic 4-phenylthiazole in but may reduce membrane permeability .

Research Findings and Implications

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Anticancer Activity : The benzodioxole moiety in exhibits antiproliferative effects in breast cancer models, hinting at possible shared mechanisms .

Q & A

Q. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl aldehyde with a pyridinyl-pyrazole ethylamine derivative to form the acrylamide backbone.
  • Step 2 : Microwave-assisted coupling (to enhance reaction efficiency) or conventional heating under inert atmosphere (e.g., N₂) .
  • Characterization : Confirmation via 1H^1 \text{H} NMR (e.g., δ 7.50 ppm for the acrylamide doublet, J = 15.2 Hz) and ESI-MS (e.g., m/z 356.20 [M+H]+^+) .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigning aromatic protons (δ 6.71–7.50 ppm) and methylene groups (e.g., δ 5.96 ppm for benzodioxole) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation and purity assessment.
  • HPLC : To quantify purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading .
  • Microwave Assistance : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining stereoselectivity .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for scale-up .

Q. How to resolve contradictions in bioactivity data between in vitro and ex vivo models?

  • Cross-Validation : Compare COX-1/COX-2 inhibition in human whole blood assays (ex vivo) with recombinant enzyme assays (in vitro) to identify matrix effects .
  • Agonist-Specific Testing : Use arachidonic acid (AA) and collagen to assess antiplatelet activity, as discrepancies may arise from agonist-dependent pathways .

Q. What computational methods predict the compound’s binding affinity for pyridine-containing targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with pyridin-4-yl receptors, focusing on hydrogen bonding (N–H···N) and π-π stacking .
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes under physiological conditions (e.g., 310 K, solvation with TIP3P water) .

Structural and Mechanistic Questions

Q. How is the crystal structure of related acrylamide derivatives determined?

  • X-ray Crystallography : Resolves protonation states (e.g., pyridinium salt formation) and supramolecular interactions (e.g., halogen bonding in trifluoroacetate salts) .
  • Cambridge Structural Database (CSD) : Reference entries for (E)-3-(pyridin-4-yl)acrylic acid derivatives to identify common packing motifs .

Q. What role does the pyridin-4-yl group play in biological activity?

  • Electron-Withdrawing Effects : Enhances binding to kinase ATP pockets (e.g., via lone-pair interactions with conserved lysine residues).
  • Solubility Modulation : Pyridine’s basicity improves aqueous solubility at physiological pH, critical for in vivo bioavailability .

Toxicology and Stability

Q. What protocols assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect benzodioxole ring oxidation .

Q. How to design in vitro toxicity screens for this acrylamide derivative?

  • Cytotoxicity Assays : Use HepG2 or HEK293 cells with MTT/WST-1 reagents (IC₅₀ determination).
  • Genotoxicity : Ames test (bacterial reverse mutation) with TA98 strain to detect frameshift mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.